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Compound of Interest

Compound Name: Derrisisoflavone H

Cat. No.: B15591509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of

Derrisisoflavone H, a prenylated isoflavone with significant interest in natural product research

and drug development. This document details the structural information, proposed

fragmentation pathways, and experimental protocols relevant to its characterization by high-

resolution mass spectrometry.

Introduction to Derrisisoflavone H
Derrisisoflavone H is a complex isoflavonoid isolated from the plant Derris robusta. Its

chemical structure combines a core isoflavone skeleton with a fused furan ring and a prenyl

group, contributing to its unique biological activities. Accurate characterization of its structure

and fragmentation behavior is crucial for its identification in complex mixtures, metabolism

studies, and further pharmacological development.

Molecular Structure:

Molecular Formula: C₂₆H₂₆O₇

Molecular Weight: 450.48 g/mol

Monoisotopic Mass: 450.1678 Da
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High-Resolution Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for

the structural elucidation of Derrisisoflavone H. In negative ion mode, it typically forms a

deprotonated molecule [M-H]⁻.

Parameter Value Reference

Precursor Ion (m/z) 449.1608 [M-H]⁻ [1]

Calculated Exact Mass 449.1606 (for C₂₆H₂₅O₇) [1]

Proposed Mass Spectrometry Fragmentation
Pathway
The fragmentation of Derrisisoflavone H in negative ion mode ESI-MS/MS is proposed to

proceed through several key pathways, characteristic of both isoflavones and prenylated

flavonoids. The primary fragmentation mechanisms include the loss of the prenyl group, retro-

Diels-Alder (RDA) cleavage of the C-ring, and the loss of small neutral molecules.

A proposed fragmentation pathway is visualized below. This pathway is based on established

fragmentation patterns of similar isoflavonoid structures.
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Caption: Proposed fragmentation pathway of deprotonated Derrisisoflavone H.

Tabulated Fragmentation Data
The following table summarizes the expected major fragment ions of Derrisisoflavone H
based on the proposed fragmentation pathway. The relative abundance is an estimation based

on typical fragmentation patterns of similar compounds and should be confirmed by

experimental data.

Fragment Ion
Proposed
Formula

Calculated m/z
Proposed
Fragmentation

Estimated
Relative
Abundance

[M-H]⁻ C₂₆H₂₅O₇⁻ 449.1608 Precursor Ion 100%

[M-H-C₅H₈]⁻ C₂₁H₁₇O₇⁻ 381.0974
Loss of prenyl

group
60-80%

[M-H-C₅H₈-CH₃]⁻ C₂₀H₁₄O₇⁻ 366.0740

Loss of methyl

radical from

prenyl-cleaved

ion

20-40%

¹,³A⁻ C₁₂H₁₁O₄⁻ 219.0657
Retro-Diels-Alder

fragment (A-ring)
30-50%

¹,³B⁻ C₁₄H₁₄O₃⁻ 230.0943
Retro-Diels-Alder

fragment (B-ring)
10-20%

[M-H-CO]⁻ C₂₅H₂₅O₆⁻ 421.1651
Loss of carbon

monoxide
5-15%

Experimental Protocols
The following provides a detailed methodology for the high-resolution mass spectrometry

analysis of Derrisisoflavone H.

5.1. Sample Preparation
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Extraction: Isolate Derrisisoflavone H from Derris robusta plant material using standard

chromatographic techniques (e.g., column chromatography over silica gel followed by

preparative HPLC).

Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC-UV

and NMR spectroscopy.

Sample Solution: Prepare a stock solution of purified Derrisisoflavone H in methanol or

acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final

concentration of 1-10 µg/mL with the initial mobile phase solvent.

5.2. High-Resolution Mass Spectrometry (HRESIMS) Analysis

The workflow for HRESIMS analysis is outlined below.
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Liquid Chromatography

Mass Spectrometry

C18 Reversed-Phase Column
(e.g., 2.1 x 100 mm, 1.7 µm)

Gradient Elution:
Water (0.1% Formic Acid)

Acetonitrile (0.1% Formic Acid)

Electrospray Ionization (ESI)
Negative Ion Mode

Eluent

Sample Injection
(1-5 µL)

High-Resolution Mass Analyzer
(e.g., TOF or Orbitrap)

Full Scan MS (m/z 100-1000) Tandem MS (MS/MS)
Collision-Induced Dissociation (CID)

Data Analysis:
- Accurate Mass Determination

- Fragmentation Pattern Analysis

Click to download full resolution via product page

Caption: Experimental workflow for LC-HRESIMS analysis of Derrisisoflavone H.

Instrumentation:

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The original

characterization was performed on a Shimadzu LC-IT-TOF mass spectrometer[1].
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Liquid Chromatography: A UHPLC or HPLC system coupled to the mass spectrometer.

Instrumental Parameters:

Ionization Mode: Negative Electrospray Ionization (ESI-).

Capillary Voltage: 3.0 - 4.5 kV.

Nebulizing Gas (N₂): 1.5 L/min.

Drying Gas (N₂): 200 kPa.

Heat Block Temperature: 200 °C.

Detector Voltage: 1.6 - 1.7 kV.

MS Scan Range: m/z 100 - 1000.

Collision Energy (for MS/MS): Ramped from 20-50 eV to generate fragment ions.

Data Analysis:

Determine the accurate mass of the deprotonated molecular ion and its fragment ions.

Calculate the elemental composition of the precursor and fragment ions using the

instrument's software.

Compare the observed fragmentation pattern with the proposed pathway and with data from

related compounds in the literature to confirm the structure of Derrisisoflavone H.

Conclusion
The mass spectrometric analysis of Derrisisoflavone H, particularly using high-resolution

techniques, provides invaluable data for its structural confirmation and identification. The

proposed fragmentation pathway, centered on the characteristic losses of its prenyl group and

retro-Diels-Alder cleavage, serves as a robust framework for its characterization. The detailed

experimental protocols provided herein offer a standardized approach for researchers in natural

product chemistry and drug development to reliably analyze this and other related
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isoflavonoids. Further studies involving tandem mass spectrometry (MSⁿ) can provide deeper

insights into the intricate fragmentation mechanisms of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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